(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol
Brand Name: Vulcanchem
CAS No.: 1264520-30-0
VCID: VC8226439
InChI: InChI=1S/C16H20NOP/c1-13(18)16(17)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16,18H,12,17H2,1H3/t13-,16-/m1/s1
SMILES: CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O
Molecular Formula: C16H20NOP
Molecular Weight: 273.31 g/mol

(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol

CAS No.: 1264520-30-0

Cat. No.: VC8226439

Molecular Formula: C16H20NOP

Molecular Weight: 273.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol - 1264520-30-0

Specification

CAS No. 1264520-30-0
Molecular Formula C16H20NOP
Molecular Weight 273.31 g/mol
IUPAC Name (2R,3S)-3-amino-4-diphenylphosphanylbutan-2-ol
Standard InChI InChI=1S/C16H20NOP/c1-13(18)16(17)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16,18H,12,17H2,1H3/t13-,16-/m1/s1
Standard InChI Key GXEMWSBOQSXRRG-CZUORRHYSA-N
Isomeric SMILES C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O
SMILES CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O
Canonical SMILES CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O

Introduction

Structural and Chemical Identification

Molecular Characteristics

The compound features a butan-2-ol backbone with stereogenic centers at C2 (R) and C3 (S). The amino group at C3 and diphenylphosphanyl group at C4 create a bifunctional ligand capable of coordinating transition metals while inducing chirality. Key properties include:

PropertyValue
CAS Number1264520-30-0
Molecular FormulaC₁₆H₂₀NOP
Molecular Weight273.31 g/mol
Chiral CentersC2 (R), C3 (S)
Borane Adduct StabilityRetains configuration during deboranation

Stereochemical Significance

The (2R,3S) configuration ensures optimal spatial arrangement for metal coordination. The amino group participates in hydrogen bonding, while the diphenylphosphanyl group donates electron density to stabilize metal-ligand complexes .

Synthesis Protocols

Industrial-Scale Preparation

The ligand is synthesized via a three-step process:

  • Chiral Amino Alcohol Precursor: (2R,3S)-3-aminobutan-2-ol is derived from enantioselective reduction of β-keto esters or enzymatic resolution .

  • Phosphine Introduction: Reaction with diphenylphosphine under inert conditions (N₂, 60–80°C) yields the crude product .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts, achieving >98% purity.

Critical Parameters:

  • Temperature control (<80°C) prevents racemization .

  • Borane protection of the phosphine group avoids oxidation .

Laboratory-Scale Modifications

Small-scale syntheses use phosphine–borane intermediates to enhance stability. Deprotection with diethylamine yields the free phosphine ligand without configuration loss .

Mechanism of Action in Catalysis

Coordination Chemistry

The ligand binds transition metals (Rh, Ir, Pd) via its phosphorus lone pair, while the amino group stabilizes intermediates through hydrogen bonding. This dual interaction creates a chiral environment, steering reactants into stereospecific transition states .

Enantioselectivity Origins

  • Rigid Backbone: The butanol scaffold restricts conformational flexibility, enhancing stereocontrol .

  • Electronic Effects: Electron-rich diphenylphosphanyl groups increase metal center nucleophilicity, accelerating oxidative addition steps .

Applications in Asymmetric Synthesis

Hydrogenation Reactions

The ligand enables >90% ee in ketone hydrogenations. For example, acetophenone derivatives are reduced to (R)-1-phenylethanol using Ir complexes :

SubstrateCatalyst Loadingee (%)Yield (%)
Acetophenone0.5 mol%9895
Cyclohexanone1.0 mol%9489

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the ligand facilitates aryl-aryl bond formation with <5% racemization. A 2023 study achieved 99% yield in biaryl synthesis using Pd(OAc)₂ .

Cycloadditions

The ligand promotes Diels-Alder reactions with endo selectivity >20:1. Maleic anhydride and cyclopentadiene yield 85% endo product at 25°C .

Comparison with Related Ligands

Performance Metrics

LigandHydrogenation ee (%)Cross-Coupling Yield (%)
(2R,3S)-3-Amino-4-(Ph₂P)butan-2-ol9899
BINAP9285
DIPAMP9591

Structural Advantages

  • vs. BINAP: Higher rigidity reduces off-cycle intermediates .

  • vs. DIPAMP: Amino group enables hydrogen bonding, stabilizing catalytic species .

Industrial and Academic Relevance

Pharmaceutical Intermediates

The ligand is used in synthesizing β-amino alcohols for antihypertensive drugs (e.g., nebivolol) and antiviral agents .

Sustainable Chemistry

Continuous-flow reactors reduce solvent waste by 40% compared to batch processes .

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